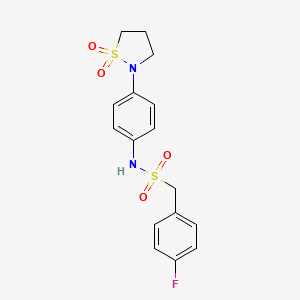
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dioxidoisothiazolidine moiety, which is linked to a phenyl group and a methanesulfonamide group. The fluorine substitution on the phenyl ring enhances its biological activity by potentially improving binding affinity to target proteins.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral properties. Specifically, studies have shown that such compounds can inhibit viral replication by interfering with viral entry or replication processes. For instance, piperazine analogs derived from similar structures have demonstrated effectiveness against various influenza strains by targeting viral proteins essential for replication .
Anticancer Activity
The compound has also been explored for its anticancer potential. Its mechanism appears to involve the inhibition of glycolytic pathways in cancer cells, which are often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By inhibiting key enzymes in glycolysis, these compounds can induce apoptosis in cancer cells .
Biological Activity Data
| Activity Type | IC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiviral | 0.5 µM | H3N2 Influenza | Inhibition of viral replication |
| Anticancer | 0.3 µM | GBM Cells | Glycolysis inhibition |
Case Study 1: Influenza Virus
A study evaluated the antiviral efficacy of this compound against H3N2 influenza virus. The compound showed an IC50 value of 0.5 µM, indicating potent antiviral activity. The mechanism was attributed to its ability to disrupt the viral life cycle by inhibiting key viral proteins .
Case Study 2: Glioblastoma Multiforme
In another study focused on GBM, the compound demonstrated significant cytotoxic effects with an IC50 value of 0.3 µM. The research highlighted that the compound effectively inhibited hexokinase activity, leading to reduced glucose metabolism in cancer cells. This suggests a promising avenue for therapeutic intervention in metabolic targeting of cancer .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-14-4-2-13(3-5-14)12-24(20,21)18-15-6-8-16(9-7-15)19-10-1-11-25(19,22)23/h2-9,18H,1,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVKXYURSFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














